molecular formula C7H12N2O2 B13313904 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13313904
M. Wt: 156.18 g/mol
InChI Key: IMVAROZVEODCRH-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxy group at the 4-position and a methyl group at the 1-position of the pyrazole ring, with an ethan-1-ol substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.

    Substitution Reactions: The introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions. For example, reacting the intermediate with methanol in the presence of a base can introduce the methoxy group.

    Formation of the Ethan-1-ol Substituent: The ethan-1-ol group can be introduced through a Grignard reaction, where the pyrazole intermediate reacts with ethylene oxide in the presence of a magnesium halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Strong acids (HCl, H₂SO₄), strong bases (NaOH, KOH)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alkanes

    Substitution: Formation of various substituted pyrazoles

Scientific Research Applications

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ethan-1-ol groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ol: Similar structure but lacks the methoxy and ethan-1-ol groups.

    4-Methoxy-1-methyl-1H-pyrazole: Similar structure but lacks the ethan-1-ol group.

    2-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but lacks the methoxy group.

Uniqueness

2-(4-Methoxy-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both the methoxy and ethan-1-ol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(4-methoxy-2-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H12N2O2/c1-9-6(3-4-10)7(11-2)5-8-9/h5,10H,3-4H2,1-2H3

InChI Key

IMVAROZVEODCRH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)OC)CCO

Origin of Product

United States

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